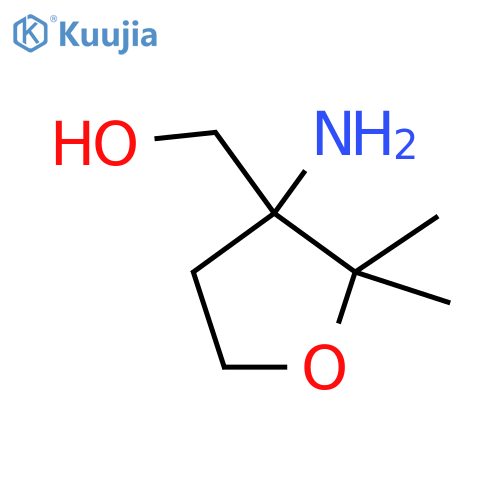Cas no 1861496-64-1 ((3-Amino-2,2-dimethyloxolan-3-yl)methanol)

1861496-64-1 structure
商品名:(3-Amino-2,2-dimethyloxolan-3-yl)methanol
(3-Amino-2,2-dimethyloxolan-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 1861496-64-1
- EN300-3133436
- (3-amino-2,2-dimethyloxolan-3-yl)methanol
- (3-Amino-2,2-dimethyloxolan-3-yl)methanol
-
- インチ: 1S/C7H15NO2/c1-6(2)7(8,5-9)3-4-10-6/h9H,3-5,8H2,1-2H3
- InChIKey: ABGMFPJSNNQNSV-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CO)(C1(C)C)N
計算された属性
- せいみつぶんしりょう: 145.110278721g/mol
- どういたいしつりょう: 145.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 55.5Ų
(3-Amino-2,2-dimethyloxolan-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3133436-0.05g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 | |
| Enamine | EN300-3133436-0.25g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 | |
| Enamine | EN300-3133436-10.0g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
| Enamine | EN300-3133436-1g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 1g |
$1229.0 | 2023-09-05 | ||
| Enamine | EN300-3133436-5g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 5g |
$3562.0 | 2023-09-05 | ||
| Enamine | EN300-3133436-5.0g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
| Enamine | EN300-3133436-2.5g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
| Enamine | EN300-3133436-0.1g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 | |
| Enamine | EN300-3133436-0.5g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 | |
| Enamine | EN300-3133436-1.0g |
(3-amino-2,2-dimethyloxolan-3-yl)methanol |
1861496-64-1 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 |
(3-Amino-2,2-dimethyloxolan-3-yl)methanol 関連文献
-
1. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
1861496-64-1 ((3-Amino-2,2-dimethyloxolan-3-yl)methanol) 関連製品
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 61549-49-3(9-Decenenitrile)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
